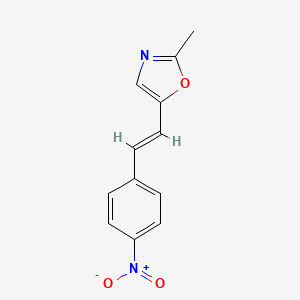
2-Methyl-5-(4-nitrostyryl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-nitrostyryl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 2-position and a nitrostyryl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrostyryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-nitrobenzaldehyde with an appropriate amine under acidic conditions to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-nitrostyryl)oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: Dienophiles and dienes under thermal or photochemical conditions.
Major Products
Reduction of Nitro Group: Formation of 2-Methyl-5-(4-aminostyryl)oxazole.
Substitution Reactions: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(4-nitrostyryl)oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitrostyryl)oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(4-aminostyryl)oxazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-5-(4-methoxystyryl)oxazole: Contains a methoxy group instead of a nitro group.
2-Methyl-5-(4-chlorostyryl)oxazole: Contains a chloro group instead of a nitro group.
Uniqueness
2-Methyl-5-(4-nitrostyryl)oxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization in medicinal chemistry .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |
InChI Key |
UPUOVTOKXAKZJK-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















